N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea.
Piperidine Ring Formation: The piperidine ring is often formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Coupling Reactions: The thiazole and piperidine rings are then coupled using a suitable linker, such as a chloromethyl derivative.
Benzo[d][1,3]dioxole Incorporation: The final step involves the incorporation of the benzo[d][1,3]dioxole moiety through amide bond formation, typically using carboxylic acid derivatives and coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring may yield secondary or tertiary amines.
Scientific Research Applications
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazole Derivatives: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Thiazole Derivatives: These compounds are widely studied for their potential as therapeutic agents due to their ability to interact with various biological targets.
Uniqueness
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in medicinal chemistry.
Biological Activity
N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Piperidine Ring : Often associated with neuroactive compounds and has been shown to interact with various receptors.
- Benzodioxole Core : This moiety is frequently found in biologically active compounds and contributes to the overall pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, revealing promising effects against different biological targets:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. Specifically:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific caspases, which are crucial in the programmed cell death pathway.
- Cell Lines Tested : It has shown effectiveness against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), suggesting that it may inhibit tumor growth through multiple pathways.
Antimicrobial Activity
The thiazole component is known for its antimicrobial properties. Studies have suggested that derivatives of this compound can inhibit bacterial enzymes, leading to effective antimicrobial action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of this compound. Key findings include:
- Trifluoromethyl Group : The presence of this group enhances the compound's potency against cancer cell lines by improving its interaction with biological targets.
- Comparative Analysis : Other compounds with similar thiazole and piperidine structures have demonstrated anticancer activity, indicating that modifications to these rings can lead to enhanced biological properties .
Case Studies
Several studies have highlighted the potential applications of this compound:
Study 1: Anticancer Efficacy
A recent study synthesized a series of benzodioxole derivatives and evaluated their effects on P2X receptors, which are involved in cancer progression. The most potent compound exhibited an IC50 value of 0.039 μM against h-P2X4R . This suggests that modifications to the benzodioxole core can significantly enhance anticancer activity.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of thiazole-containing compounds against Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited strong inhibitory effects, supporting the potential use of thiazole-based compounds as antimicrobial agents .
Summary Table of Biological Activities
Biological Activity | Mechanism | Cell Lines/Organisms Tested | Key Findings |
---|---|---|---|
Anticancer | Induction of apoptosis via caspase activation | MCF7, A549 | Significant growth inhibition observed |
Antimicrobial | Inhibition of bacterial enzymes | Staphylococcus aureus, Candida albicans | Strong inhibitory effects noted |
Properties
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-16(13-3-4-14-15(8-13)23-11-22-14)19-9-12-2-1-6-20(10-12)17-18-5-7-24-17/h3-5,7-8,12H,1-2,6,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSKNQHOGSHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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